1,4,5,8-Tetraamino-2,7-bis(4-ethylphenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(4-ethylphenoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene backbone substituted with amino groups and ethylphenoxy groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(4-ethylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the anthracene-9,10-dione as the core structure. The introduction of amino groups at positions 1, 4, 5, and 8 can be achieved through nitration followed by reduction. The ethylphenoxy groups are then introduced via nucleophilic substitution reactions, where the phenol derivatives react with the anthracene core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(4-ethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethylphenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(4-ethylphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1,4,5,8-Tetraamino-2,7-bis(4-ethylphenoxy)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the ethylphenoxy groups can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of ethyl groups.
1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione: Lacks the ethyl substituents on the phenoxy groups.
1,4,5,8-Tetraaminoanthracene-9,10-dione: Does not have any phenoxy substituents.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(4-ethylphenoxy)anthracene-9,10-dione is unique due to the presence of both amino and ethylphenoxy groups, which confer distinct chemical properties and potential applications. The ethyl groups enhance the compound’s lipophilicity, making it more suitable for certain biological applications compared to its methyl or unsubstituted counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
88600-68-4 |
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Molecular Formula |
C30H28N4O4 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(4-ethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O4/c1-3-15-5-9-17(10-6-15)37-21-13-19(31)23-25(27(21)33)30(36)26-24(29(23)35)20(32)14-22(28(26)34)38-18-11-7-16(4-2)8-12-18/h5-14H,3-4,31-34H2,1-2H3 |
InChI Key |
NHDNOEJXPHAPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)CC)N)N |
Origin of Product |
United States |
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